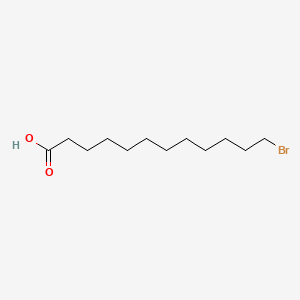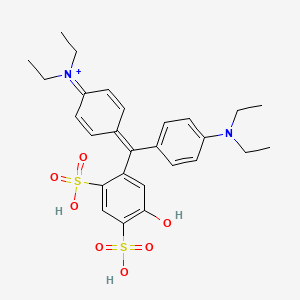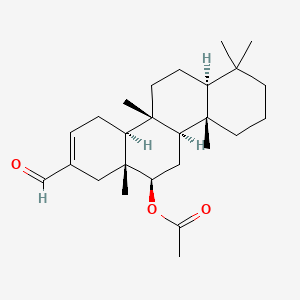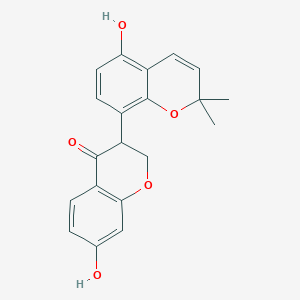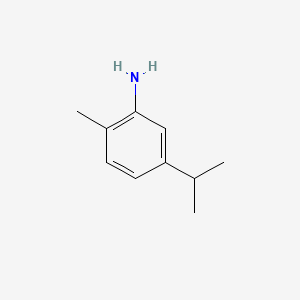
5-Isopropyl-2-methylaniline
Übersicht
Beschreibung
5-Isopropyl-2-methylaniline is a compound of interest due to its structural specificity, which influences its physical, chemical, and reactive properties. While direct studies on this compound are scarce, insights can be gleaned from research on similar compounds.
Synthesis Analysis
Research on similar compounds, such as 5-Isopropyl-substituted Poly(l-proline)s, provides insight into synthetic approaches that could be applicable to 5-Isopropyl-2-methylaniline. The synthesis often involves the formation of specific isomers through catalytic hydrogenation or chemical separation methods, highlighting the importance of isomeric forms in determining the compound's properties (Mcgrady & Overberger, 1987).
Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations on similar structures have been used to analyze optimized molecular structures, electron density delocalization, and intra-molecular interactions. These analyses contribute to understanding the compound's reactive and optoelectronic properties (Menon et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as the formation of stable complexes with CDK inhibitors and the investigation of local reactivity properties through Fukui functions, provides insights into potential chemical behaviors and interactions of 5-Isopropyl-2-methylaniline. Such studies indicate how structural features influence reactivity and potential applications in nonlinear optics and as inhibitors (Menon et al., 2017).
Physical Properties Analysis
The synthesis and characterization of compounds with structural similarities to 5-Isopropyl-2-methylaniline, such as those involving substituted poly(L-prolines), highlight the impact of substituents on physical properties like helical conformations and mutarotation. These aspects are crucial for understanding the physical behavior and potential applications of the compound in various fields (Yang et al., 1983).
Chemical Properties Analysis
Investigations into the chemical properties of related structures, such as reactivity with CDK inhibitors and optoelectronic properties, offer valuable insights into the functional groups' effects on the chemical behavior of 5-Isopropyl-2-methylaniline. These properties are crucial for predicting reactivity, stability, and potential chemical applications (Menon et al., 2017).
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Material Science
- Summary of the Application : 5-Isopropyl-2-methylaniline, also known as 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), is used in the synthesis of a high-temperature thermosetting polyimide oligomer, PMR-PCy . This oligomer is a safer alternative to PMR-15, which is widely used in aircraft engines, rocket casings, bushings, and bearings but is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .
- Methods of Application or Experimental Procedures : PMR-PCy is prepared from CDA, which is derived from the renewable aromatic compound p-cymene . The thermoset network prepared from PMR-PCy has good thermo-oxidative stability .
- Results or Outcomes : The thermoset network prepared from PMR-PCy had a glass transition temperature (Tg) of 323 °C as measured by differential scanning calorimetry (DSC), and water uptake of only 3% after immersion in boiling water for 24 h . The Quantitative Structure Activity Relationship (QSAR)-predicted low toxicity of CDA was confirmed by in vitro testing for mutagenicity, acute toxicity, and aquatic toxicity . These results suggest that CDA is not acutely toxic to humans and has minimal to no aquatic toxicity .
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWALWNGEXPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174511 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methylaniline | |
CAS RN |
2051-53-8 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-2-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cymidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



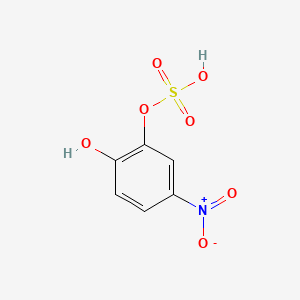
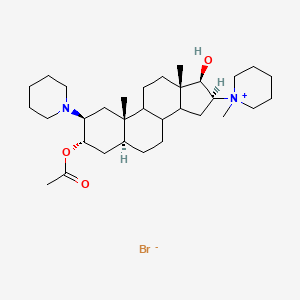
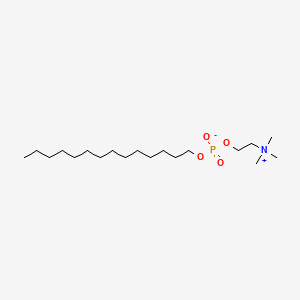
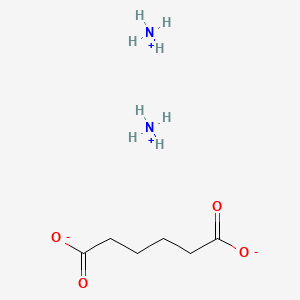
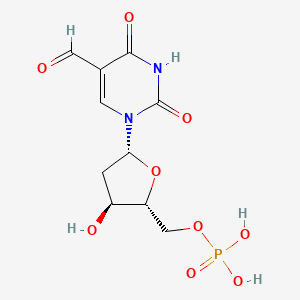
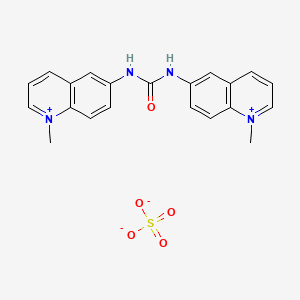
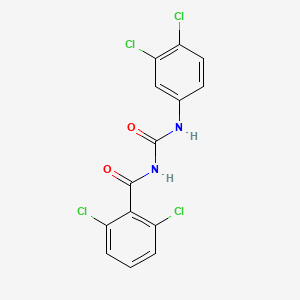
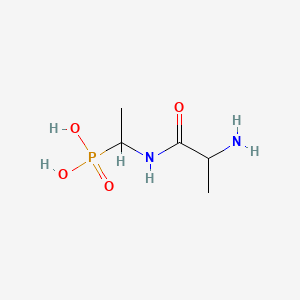
![5,7,7-Trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane](/img/structure/B1204430.png)
